molecular formula C19H20N4O2 B2593387 N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034560-35-3

N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2593387
CAS No.: 2034560-35-3
M. Wt: 336.395
InChI Key: GIXRWIMXLNCFRW-UHFFFAOYSA-N
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Description

N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyanopyridine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the cyanopyridine group. The benzyl group is often introduced via benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyanopyridine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the piperidine or cyanopyridine rings.

    Piperidine derivatives: Compounds containing the piperidine ring but lacking the cyanopyridine moiety.

    Cyanopyridine derivatives: Compounds with the cyanopyridine moiety but different substituents on the piperidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-3-(4-cyanopyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-12-16-8-9-21-18(11-16)25-17-7-4-10-23(14-17)19(24)22-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,17H,4,7,10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXRWIMXLNCFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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